molecular formula C11H16O2 B6315253 4-Ethoxy-3-ethylbenzyl alcohol CAS No. 2027537-25-1

4-Ethoxy-3-ethylbenzyl alcohol

Cat. No.: B6315253
CAS No.: 2027537-25-1
M. Wt: 180.24 g/mol
InChI Key: XQWLFXUNMIAXIC-UHFFFAOYSA-N
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Description

4-Ethoxy-3-ethylbenzyl alcohol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. It is a colorless, almost odorless liquid that belongs to the alcohol family. The compound is also known by its IUPAC name, (4-ethoxy-3-ethylphenyl)methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-ethylbenzyl alcohol can be achieved through various synthetic routes. One common method involves the alkylation of 4-ethoxybenzyl alcohol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethoxy-3-ethylbenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-ethylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-ethoxy-3-ethylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-ethoxy-3-ethylbenzyl chloride.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: SOCl2

Major Products Formed

    Oxidation: 4-Ethoxy-3-ethylbenzaldehyde

    Reduction: 4-Ethoxy-3-ethylbenzyl alkane

    Substitution: 4-Ethoxy-3-ethylbenzyl chloride

Scientific Research Applications

4-Ethoxy-3-ethylbenzyl alcohol has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-ethylbenzyl alcohol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group (-OH) can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxybenzyl alcohol
  • 3-Ethylbenzyl alcohol
  • 4-Methoxy-3-ethylbenzyl alcohol

Uniqueness

4-Ethoxy-3-ethylbenzyl alcohol is unique due to the presence of both ethoxy and ethyl groups on the benzyl alcohol structure. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the ethoxy group increases the compound’s solubility in organic solvents, while the ethyl group can influence its steric and electronic properties.

Properties

IUPAC Name

(4-ethoxy-3-ethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-10-7-9(8-12)5-6-11(10)13-4-2/h5-7,12H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWLFXUNMIAXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)CO)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298163
Record name Benzenemethanol, 4-ethoxy-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2027537-25-1
Record name Benzenemethanol, 4-ethoxy-3-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2027537-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-ethoxy-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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